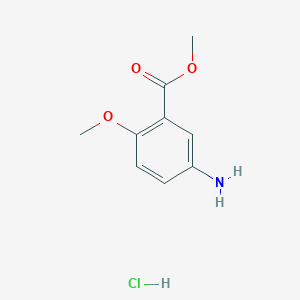

Methyl 5-amino-2-methoxybenzoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-2-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-12-8-4-3-6(10)5-7(8)9(11)13-2;/h3-5H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQYVJKSCZFDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-amino-2-methoxybenzoate Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

For Immediate Release

Shanghai, China – January 18, 2026 – As a cornerstone in the synthesis of a multitude of pharmaceutical agents, Methyl 5-amino-2-methoxybenzoate and its hydrochloride salt are critical intermediates for researchers and professionals in drug development. This technical guide provides a comprehensive overview of the molecule's chemical properties, synthesis, and applications, offering valuable insights for its effective utilization in the laboratory and beyond.

Core Molecular Attributes

Methyl 5-amino-2-methoxybenzoate is an organic compound that serves as a versatile building block in medicinal chemistry. The hydrochloride salt is often preferred in practical applications due to its increased stability and solubility in aqueous media.

| Property | Methyl 5-amino-2-methoxybenzoate | Methyl 5-amino-2-methoxybenzoate Hydrochloride |

| Chemical Formula | C₉H₁₁NO₃[1][2] | C₉H₁₂ClNO₃ |

| Molecular Weight | 181.19 g/mol [1][2] | 217.65 g/mol |

| CAS Number | 22802-67-1[1][2] | Not explicitly found, salt of 22802-67-1 |

| Appearance | Pale yellow liquid or solid[2] | Expected to be a crystalline solid |

| Storage | 2-8°C, sealed in dry, dark place[1] | Room temperature, in a dry place |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of Methyl 5-amino-2-methoxybenzoate typically involves the reduction of the corresponding nitro compound, Methyl 5-nitro-2-methoxybenzoate. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Experimental Protocol: Synthesis of Methyl 5-amino-2-methoxybenzoate

-

Reaction Setup: In a reaction vessel, dissolve Methyl 5-methoxy-2-nitrobenzoate in a suitable solvent such as ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon.

-

Reduction: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Experimental Protocol: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified Methyl 5-amino-2-methoxybenzoate in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) to the stirred solution.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Caption: Synthetic workflow for Methyl 5-amino-2-methoxybenzoate and its hydrochloride salt.

Spectroscopic Characterization

The structure of Methyl 5-amino-2-methoxybenzoate can be confirmed using various spectroscopic methods. While specific data for the hydrochloride salt is less commonly published, the key spectral features of the free base are well-documented.

A representative ¹H NMR spectrum of a related compound, methyl 2-amino-5-methoxybenzoate, in CDCl₃ shows characteristic peaks at approximately 3.76 ppm (s, 3H, for one of the methoxy groups), 3.88 ppm (s, 3H, for the other methoxy group), a broad singlet for the amino protons around 5.37 ppm, and distinct signals in the aromatic region.[3]

Applications in Drug Development

Methyl 5-amino-2-methoxybenzoate and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds.[2] Its structural motifs are found in drugs targeting various therapeutic areas.

-

Antipsychotics: Derivatives of this compound are key in the synthesis of antipsychotic medications like sulpiride.

-

Gastrointestinal Agents: It serves as a precursor for prokinetic agents used to treat gastrointestinal disorders.

-

Kinase Inhibitors: The scaffold is utilized in the development of kinase inhibitors for cancer therapy.

Caption: Key therapeutic areas utilizing this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Methyl 5-amino-2-methoxybenzoate and its hydrochloride salt. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The free base is known to cause skin and eye irritation and may cause respiratory irritation.

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its well-defined chemical properties and synthetic accessibility make it an essential tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and applications is crucial for its effective use in the development of novel therapeutics.

References

-

PubChem. (n.d.). Methyl 2-amino-5-methoxybenzoate. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of Methyl 5-amino-2-methoxybenzoate Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-2-methoxybenzoate hydrochloride, a substituted aromatic amine salt, presents a unique set of challenges and opportunities in pharmaceutical and chemical research due to its solubility characteristics. As an ionizable compound, its behavior in organic media is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This in-depth technical guide provides a comprehensive analysis of the factors governing the solubility of this compound in organic solvents. Moving beyond a simple data sheet, this document elucidates the underlying physicochemical principles, offers predictive insights based on structural analogs, and provides detailed, field-proven methodologies for accurate solubility determination.

Introduction: The Critical Role of Organic Solvent Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a cornerstone of process chemistry and formulation science. For this compound, a molecule featuring an ionizable amino group, a lipophilic aromatic ring, and polar ester and ether functionalities, understanding its interaction with diverse organic media is paramount. Inefficient solvent selection can lead to low reaction yields, challenging purifications, and ultimately, formulations with poor bioavailability.

This guide, authored from the perspective of a senior application scientist, aims to equip researchers with a robust framework for understanding and manipulating the solubility of this and similar hydrochloride salts. We will delve into the molecular-level interactions that dictate solubility, provide a comparative analysis with structurally related compounds, and present detailed protocols for both high-throughput kinetic screening and definitive thermodynamic solubility determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play. For this compound, several key properties dictate its solubility profile.

Table 1: Physicochemical Properties of Methyl 5-amino-2-methoxybenzoate and Related Compounds

| Property | Methyl 5-amino-2-methoxybenzoate | Aniline | p-Toluidine | p-Anisidine |

| Molecular Formula | C₉H₁₁NO₃ | C₆H₇N | C₇H₉N | C₇H₉NO |

| Molecular Weight | 181.19 g/mol | 93.13 g/mol | 107.15 g/mol | 123.15 g/mol |

| Structure | Aromatic amine with methoxy and methyl ester groups | Simple aromatic amine | Aromatic amine with a methyl group | Aromatic amine with a methoxy group |

| Predicted logP | ~1.8 (predicted) | 1.09 | 1.39 | 1.27 |

| pKa (of conjugate acid) | ~4.5-5.0 (estimated for the aromatic amine)[1] | 4.6 | 5.1 | 5.3 |

The hydrochloride salt form introduces a strong ionic character to the molecule. The protonated ammonium group (-NH₃⁺) and the chloride counter-ion (Cl⁻) create a high lattice energy in the solid state, which must be overcome by the solvent for dissolution to occur. This process is thermodynamically described by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) changes.[2][3][4]

The Dissolution Process of an Amine Hydrochloride

The dissolution of this compound in an organic solvent can be conceptualized as a three-step process:

-

Overcoming Lattice Energy: Energy is required to break the ionic and intermolecular bonds holding the crystal lattice together.

-

Solvent Cavity Formation: Energy is needed to create a space within the solvent for the solute molecule.

-

Solvation: Energy is released as the solvent molecules arrange themselves around the solute ions and molecules, forming stabilizing interactions.

Figure 1: Enthalpy changes during the dissolution of an ionic solid.

Predictive Analysis of Solubility in Organic Solvents

In the absence of a comprehensive experimental dataset for this compound, we can predict its solubility behavior by examining its structural features and comparing it to simpler, well-characterized aromatic amine hydrochlorides.

Impact of Solvent Polarity

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally the most effective for dissolving amine hydrochlorides. Their ability to engage in hydrogen bonding is crucial. The alcohol's hydroxyl group can act as a hydrogen bond donor to the chloride ion and as a hydrogen bond acceptor for the ammonium group.[5][6][7][8][9] This strong solvation helps to overcome the high lattice energy of the salt. For instance, aniline hydrochloride is soluble in both water and alcohol.[10] Similarly, p-toluidine hydrochloride is reported to be soluble in water and ethanol.[11][12] We can therefore predict that this compound will exhibit its highest solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can solvate the protonated amine cation effectively through dipole-ion interactions. However, their ability to solvate the chloride anion is weaker compared to protic solvents, as they lack a hydrogen bond donating group. Consequently, solubility is expected to be lower than in alcohols but higher than in nonpolar solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents are poor at solvating ions. The energy released from the weak van der Waals interactions between the solvent and the ions is insufficient to overcome the crystal lattice energy. Therefore, this compound is predicted to be practically insoluble in nonpolar organic solvents. This is supported by data for p-toluidine hydrochloride, which is insoluble in ether and benzene.[13]

Table 2: Predicted and Analog-Supported Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Supporting Data from Analogs |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with both cation and anion. Aniline HCl and p-Toluidine HCl are soluble in ethanol.[10][11][12] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Good cation solvation via dipole-ion interactions, but poor anion solvation. |

| Nonpolar Aprotic | Toluene, Hexane | Very Low / Insoluble | Insufficient solvation energy to overcome lattice energy. p-Toluidine HCl is insoluble in benzene.[13] |

| Chlorinated | Dichloromethane, Chloroform | Low | Moderate polarity but weak hydrogen bonding capability. Aniline HCl is soluble in chloroform.[10] |

Methodologies for Experimental Solubility Determination

Accurate and reproducible solubility data is essential for any research or development program. Two primary types of solubility are measured: kinetic and thermodynamic.[14][15]

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput screening method used in early-stage drug discovery. It measures the concentration of a compound at which precipitation occurs when a concentrated DMSO stock solution is added to an aqueous or organic medium.[14][16] This method is rapid but may overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[17]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the chosen organic solvent.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.[18]

-

Precipitation Detection: Analyze the plate using a nephelometer to detect light scattering from any precipitate formed. The lowest concentration at which a significant increase in scattering is observed is the kinetic solubility.[18]

-

Quantification (Optional): Alternatively, after incubation, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV.[16][19]

Figure 2: Workflow for a kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Measurement

Thermodynamic solubility represents the true equilibrium concentration of a solute in a saturated solution. The "gold standard" for its determination is the shake-flask method.[17] This method is more time and resource-intensive but provides the most accurate and reliable data, which is crucial for late-stage development and regulatory filings.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.[20]

-

Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible, non-adsorptive filter (e.g., PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration using a validated analytical method, such as HPLC-UV, against a calibration curve.[15]

Conclusion and Future Directions

For researchers and drug development professionals, the key takeaway is the necessity of empirical determination. The detailed protocols provided for both kinetic and thermodynamic solubility assays offer a clear pathway to generating the reliable data required for informed decision-making in process development and formulation. As computational models for solubility prediction continue to improve, future work may involve the use of QSAR and other in silico tools to refine these predictions further.[21] However, for the foreseeable future, the experimental methodologies outlined in this guide remain the authoritative standard.

References

- BenchChem. (2025, December). Navigating the Solubility Landscape of p-Toluidine Hydrochloride in Organic Solvents: A Technical Guide. BenchChem.

-

Biosynth. (n.d.). p-Toluidine HCl. Retrieved from Biosynth website.[11]

- Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. In Introductory Organic Chemistry.

- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.

- Reachem Chemicals. (n.d.). Aniline Hydrochloride Suppliers.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- ChemicalBook. (2025, August 20). Aniline hydrochloride.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Journal of Chemical & Engineering Data. (2011). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems.

- CymitQuimica. (n.d.). p-Toluidine HCl.

- TCI Chemicals. (2019, October 24).

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Fisher Scientific. (n.d.). p-Anisidine hydrochloride, 99%.

- ResearchGate. (2025, August 7). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte.

- RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. In Biology and Chemistry for Human Biosciences.

- Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1).

- Solubility of Things. (n.d.). p-Anisidine.

- PubChem. (n.d.). 4-Anisidine hydrochloride.

- Asian Journal of Chemistry. (2013).

- Lumen Learning. (n.d.). 15.12 Physical Properties of Amines. In The Basics of General, Organic, and Biological Chemistry.

- PubChem. (n.d.). p-Toluidine.

- JoVE. (2020, March 26). Solubility - Concept.

- PubMed. (2024, March 25). Thermodynamic solubility measurement without chemical analysis.

- LookChem. (n.d.). Cas 20265-97-8,P-ANISIDINE HYDROCHLORIDE.

- ChemicalBook. (2023, December 18).

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- National Center for Biotechnology Information. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- Chemistry Stack Exchange. (2020, May 15). Do amines or alcohols have stronger intermolecular hydrogen bonds?.

- YouTube. (2023, October 22).

- YouTube. (2021, September 16). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.

- Unknown Source. (n.d.). Table 20.

- ChemicalBook. (n.d.). 5-AMINO-2-METHOXYBENZOIC ACID.

- YouTube. (2020, August 7). Lec20 - Thermodynamics of Salt Dissolution.

- ResearchGate. (2018, December 3).

- YouTube. (2023, February 1). Temp dependence and salt solubility.

- Benchchem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid.

- PubChem. (n.d.). 2-Amino-5-methylbenzoic acid.

- Chem-Impex. (n.d.). 5-Amino-2-methoxybenzoic acid.

Sources

- 1. global.oup.com [global.oup.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 8. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 11. biosynth.com [biosynth.com]

- 12. p-Toluidine HCl | CymitQuimica [cymitquimica.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. enamine.net [enamine.net]

- 20. bioassaysys.com [bioassaysys.com]

- 21. researchgate.net [researchgate.net]

Methyl 5-amino-2-methoxybenzoate hydrochloride stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Methyl 5-amino-2-methoxybenzoate Hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a key chemical intermediate whose integrity is paramount for the success of downstream applications, particularly in pharmaceutical synthesis and materials science. The presence of three reactive functional groups—an aromatic amine, a methyl ester, and a methoxy ether—within its structure makes it a versatile building block. However, these same groups render the molecule susceptible to various degradation pathways. This guide provides a comprehensive analysis of the factors influencing the stability of this compound. We will delve into its degradation mechanisms, outline scientifically-grounded storage and handling protocols, and provide methodologies for its stability assessment, ensuring researchers and drug development professionals can maintain its purity, potency, and performance.

Physicochemical Profile and Inherent Stability Characteristics

The stability of a compound is intrinsically linked to its molecular structure. This compound combines features that necessitate careful handling. The hydrochloride salt form generally enhances water solubility compared to the free base, which can be advantageous in certain applications.[1][2] However, this salt form also introduces a potential for hygroscopicity and interaction with moisture.

| Property | Value | Source |

| CAS Number | 22802-67-1 (for the free base) | [3] |

| Molecular Formula | C₉H₁₂ClNO₃ | - |

| Molecular Weight | 217.65 g/mol | - |

| Appearance | Typically a solid, ranging from off-white to pale yellow or tan | [3] |

| Key Functional Groups | Aromatic Amine, Methyl Ester, Methoxy Ether, Hydrochloride Salt | - |

| Recommended Storage | 2-8°C, Keep in dark place, sealed in dry atmosphere | [3][4][5] |

The primary points of vulnerability in the molecule are:

-

The Aromatic Amine: Prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This is often the primary cause of discoloration (e.g., turning pink, brown, or black) in aromatic amines.[6][7][8]

-

The Methyl Ester: Susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, or simply by water over extended periods, especially at elevated temperatures.[9][10][11]

-

The Hydrochloride Salt: While improving solubility, it increases the compound's propensity to absorb atmospheric moisture (hygroscopicity).[12][13] Absorbed water can then act as a reagent for the hydrolysis of the ester group.

Critical Factors Influencing Stability

A proactive approach to stability requires understanding and controlling the environmental factors that can trigger degradation.

Temperature

Elevated temperatures provide the activation energy for degradative reactions. For this compound, this primarily concerns the hydrolysis of the ester and the acceleration of oxidative processes. Manufacturer recommendations consistently point towards refrigerated storage (2-8°C) to minimize thermal degradation and maintain long-term stability.[3][4] Storing at temperatures below 30°C is a general guideline for many amines to maintain their stability.[13]

Humidity and Moisture

This is arguably one of the most critical factors for amine hydrochloride salts.

-

Hygroscopicity: Amine hydrochlorides are salts that readily attract and absorb water from the atmosphere.[13] This can cause the material to change physically (e.g., clumping, deliquescence) and chemically.

-

Hydrolytic Degradation: The absorbed moisture is not inert; it can act as a reactant. The ester linkage is vulnerable to cleavage by water, a process that can be catalyzed by the inherent acidity of the hydrochloride salt, yielding 5-amino-2-methoxybenzoic acid and methanol.[9][10]

To mitigate these risks, the compound must be stored in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a desiccated environment.

Light (Photostability)

Exposure to light, particularly in the UV spectrum, can induce photochemical reactions. Aromatic amines are notoriously photosensitive and can undergo photo-oxidation.[14] This process can lead to the formation of highly colored impurities and polymeric byproducts, significantly compromising the purity of the material.[6][8]

According to the International Council for Harmonisation (ICH) Q1B guidelines, photostability testing is a crucial part of stress testing for new drug substances.[15][16] This involves exposing the compound to standardized light sources to assess its intrinsic photosensitivity and determine if light-resistant packaging is required.[17][18] For this compound, storage in amber glass vials or other opaque, light-blocking containers is mandatory.

pH in Solution

When used in solution, the pH of the medium dictates the stability of the compound.

-

Acidic Conditions (Low pH): While the amine is protonated and thus less susceptible to oxidation, the acidic environment can accelerate the hydrolysis of the methyl ester.[10][11]

-

Neutral to Basic Conditions (High pH): As the pH increases, the amine group is deprotonated, making it significantly more susceptible to oxidation.[19] Concurrently, base-catalyzed hydrolysis of the ester (saponification) is a rapid, irreversible reaction.[10][11]

The optimal pH for stability in solution is therefore a compromise, typically in the weakly acidic range, but this must be determined empirically for specific applications.

Oxygen and Oxidizing Agents

The aromatic amine moiety is a primary target for oxidation. Atmospheric oxygen can cause slow degradation over time (autoxidation). This process is often autocatalytic and can be accelerated by trace metal impurities. Contact with strong oxidizing agents must be strictly avoided as it will lead to rapid and extensive degradation.[7][20][21] Storage under an inert atmosphere is the most effective preventative measure.

Potential Degradation Pathways

Understanding the likely chemical transformations the molecule may undergo is fundamental to developing appropriate analytical methods and storage strategies.

Hydrolytic Pathway

The primary hydrolytic degradation involves the cleavage of the ester bond.

Caption: Hydrolysis of the methyl ester group.

Oxidative Pathway

The oxidation of the aromatic amine can lead to a cascade of products, often resulting in complex impurity profiles and visible color changes.

Caption: Oxidation of the aromatic amine group.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following conditions are essential.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | Slows rates of all potential degradation reactions (hydrolysis, oxidation).[3][4] |

| Atmosphere | Tightly sealed container, preferably under a dry, inert gas (e.g., Nitrogen, Argon). | Prevents ingress of moisture and oxygen, mitigating hydrolysis and oxidation.[13] |

| Light | Store in an amber or opaque container. Avoid exposure to direct sunlight or strong artificial light. | Protects the light-sensitive aromatic amine from photo-degradation.[14][15] |

| Container | Glass is preferred. Ensure the container material is inert and the seal is robust. | Prevents reaction with container material and ensures a tight seal against the environment.[5] |

Handling:

-

Handle the compound in a well-ventilated area or a chemical fume hood.[21]

-

Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Use clean, dry spatulas and equipment for dispensing.

-

After dispensing, flush the container headspace with an inert gas before resealing tightly.

Methodologies for Stability Assessment

A robust stability assessment program is self-validating, providing empirical data to confirm the storage conditions and predict shelf-life.

Workflow for Stability Evaluation

Caption: Overall workflow for stability testing.

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from all potential degradation products.[22][23]

Methodology:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) as it is versatile for moderately polar compounds.

-

Mobile Phase Scouting:

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water (provides good peak shape for amines).

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Elution: Develop a gradient method starting with a high aqueous composition (e.g., 95% A) and ramping to a high organic composition (e.g., 95% B). This will elute the polar degradants (like the hydrolyzed acid) first and the parent compound later.

-

Detector Wavelength Selection: Use a Diode Array Detector (DAD) to scan the UV spectrum. Determine the wavelength of maximum absorbance (λ-max) for the parent compound. Monitor at this wavelength and also at lower wavelengths (e.g., 220 nm) to ensure detection of degradants that may have different chromophores.

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation study (Protocol 2) to challenge the method. The goal is to demonstrate that all degradation peaks are baseline-resolved from the parent peak and from each other.

-

Validation: Perform method validation according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation (Stress Testing)

Objective: To intentionally degrade the sample to identify likely degradation products and demonstrate the specificity of the analytical method.[15]

Methodology: Prepare separate solutions of the compound (e.g., at 1 mg/mL) and subject them to the following conditions, alongside a control sample protected from stress. Aim for 5-20% degradation of the parent compound.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4-8 hours.

-

Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound in an oven at 60-80°C for 1 week.

-

Photostability: Expose the solid compound to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15][16] A control sample should be wrapped in aluminum foil to exclude light.

Analyze all stressed samples by the developed stability-indicating method. Peak purity analysis using a DAD is essential to ensure the main peak is not co-eluting with a degradant.

Conclusion

The chemical stability of this compound is a multi-faceted issue governed by its inherent molecular structure and its external environment. The primary vulnerabilities are the oxidative sensitivity of the aromatic amine and the hydrolytic lability of the methyl ester, with moisture acting as a key degradation initiator for the hydrochloride salt. Strict adherence to a protocol of refrigerated, dry, and dark storage in a tightly sealed, inert container is non-negotiable for preserving its quality. The implementation of systematic stability studies, guided by robust analytical methods, provides the ultimate assurance of the material's integrity, enabling reliable and reproducible results in research and development.

References

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

-

Khadijah, S., et al. (2018). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. [Link]

-

Cimini, M., et al. (2021). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules. [Link]

-

Pharma Stability. (n.d.). Photostability (ICH Q1B). [Link]

-

Unknown. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. ScienceMadness.org. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

ICH Q1B Photostability Testing - Testing Laboratory. (n.d.). [Link]

-

Li, M., et al. (2021). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]

- Graves, G. (1980). Hydrolysis of methyl esters.

-

PharmaGrowthHub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. [Link]

-

Rao, P. S., & Hayon, E. (1973). Oxidation of aromatic amines and diamines by hydroxyl radicals. The Journal of Physical Chemistry. [Link]

-

European Patent Office. (1998). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. (EP 0675867 B1). [Link]

-

Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]

-

WIPO. (1994). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. (WO/1994/014743). [Link]

-

Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

-

Szabó, B., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. Food Control. [Link]

-

Chemsrc. (2025). Methyl 2-amino-5-methoxybenzoate | CAS#:2475-80-1. [Link]

-

Ghorab, M. K., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

-

Ghorab, M. K., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

-

Quora. (2016). What makes common salt hygroscopic?. [Link]

-

ResearchGate. (2018). What makes a substance hygroscopic?. [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

-

JRC Publications Repository. (n.d.). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel. [Link]

-

Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

-

NIOSH. (2002). amines, aromatic 2002. CDC. [Link]

-

De Klerk, A. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Critical Reviews in Analytical Chemistry. [Link]

-

Reddit. (2022). What are amine hydrochlorides?. [Link]

Sources

- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 5-amino-2-methoxybenzoate | 22802-67-1 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. researchgate.net [researchgate.net]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]

- 18. testinglab.com [testinglab.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Nitro compound synthesis by oxidation [organic-chemistry.org]

- 21. Methyl 2-amino-5-methoxybenzoate | CAS#:2475-80-1 | Chemsrc [chemsrc.com]

- 22. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 23. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to Methyl 5-amino-2-methoxybenzoate Hydrochloride for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the spectroscopic data for Methyl 5-amino-2-methoxybenzoate hydrochloride. This document is structured to offer not just raw data, but a foundational understanding of the molecule's spectral characteristics, crucial for its application in research and drug development.

Introduction: The Significance of Spectroscopic Characterization

This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its chemical structure, featuring an aromatic ring with amino, methoxy, and methyl ester functional groups, offers multiple sites for chemical modification. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of experimental results. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a detailed interpretation based on fundamental principles and comparative data from related molecules.

Molecular Structure and Functional Groups

The structural integrity of this compound is the basis for its spectral properties. The key functional groups that give rise to its characteristic spectroscopic signals are:

-

Aromatic Ring: The benzene ring provides a scaffold for the substituents and gives rise to distinct signals in both NMR and IR spectroscopy.

-

Ammonium Group (-NH₃⁺): The protonated amine is a key feature of the hydrochloride salt, significantly influencing the electronic environment of the aromatic ring and exhibiting characteristic IR absorption bands.

-

Methoxy Group (-OCH₃): This electron-donating group influences the chemical shifts of adjacent aromatic protons and carbons.

-

Methyl Ester Group (-COOCH₃): This group has characteristic signals in both NMR and IR spectra.

Below is a diagram illustrating the molecular structure of this compound, with key atoms numbered for NMR assignment purposes.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show signals for the aromatic protons, the methoxy protons, the methyl ester protons, and the ammonium protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 (broad) | Singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium group are expected to be significantly deshielded and will likely exchange with residual water, leading to a broad signal. |

| ~7.6 | Doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing ester group and meta to the ammonium group, leading to a downfield shift. |

| ~7.4 | Doublet of doublets | 1H | H-4 | This proton is coupled to both H-3 and H-6 (meta-coupling). |

| ~7.2 | Doublet | 1H | H-3 | This proton is ortho to the methoxy group and meta to the ester group. |

| ~3.9 | Singlet | 3H | -OCH₃ (methoxy) | This is a typical chemical shift for a methoxy group attached to an aromatic ring. Data from related isomers like methyl 2-amino-5-methoxybenzoate supports this prediction.[1] |

| ~3.8 | Singlet | 3H | -COOCH₃ (ester) | This is a characteristic chemical shift for a methyl ester. Data from related isomers like methyl 2-amino-5-methoxybenzoate supports this prediction.[1] |

Causality Behind Predictions:

-

Solvent Choice: DMSO-d₆ is chosen as the solvent for this prediction because the hydrochloride salt is likely to be more soluble in polar aprotic solvents. It also allows for the observation of exchangeable protons like those of the ammonium group.

-

Effect of Protonation: The protonation of the amino group to an ammonium group (-NH₃⁺) has a significant electron-withdrawing effect on the aromatic ring. This causes a general downfield shift (to higher ppm values) for all the aromatic protons compared to the free base, Methyl 5-amino-2-methoxybenzoate.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O (ester) | The carbonyl carbon of the ester group is expected in this region. |

| ~155 | C-2 | The carbon atom attached to the methoxy group is expected to be significantly downfield. |

| ~140 | C-5 | The carbon atom attached to the ammonium group will be shifted downfield due to the electron-withdrawing effect. |

| ~125 | C-1 | The carbon atom bearing the ester group. |

| ~122 | C-6 | Aromatic CH carbon. |

| ~118 | C-4 | Aromatic CH carbon. |

| ~115 | C-3 | Aromatic CH carbon. |

| ~56 | -OCH₃ (methoxy) | A typical chemical shift for a methoxy carbon. |

| ~52 | -COOCH₃ (ester) | A typical chemical shift for a methyl ester carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |

| 3200-2800 (broad) | Strong | N-H⁺ stretch | The stretching vibration of the N-H bonds in the ammonium group (-NH₃⁺) gives a very broad and strong absorption in this region. |

| ~3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for C-H bonds on the benzene ring. |

| ~2950, ~2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methoxy and methyl ester groups. |

| ~1720 | Strong | C=O stretch | The carbonyl group of the ester will show a strong absorption band. This is a very reliable and characteristic peak. Data for related isomers suggests a value around 1700 cm⁻¹.[2] |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic ring stretching vibrations. |

| ~1250, ~1050 | Strong | C-O stretch | Asymmetric and symmetric stretching vibrations of the ester and ether C-O bonds. |

Key Differences from the Free Base:

The most significant difference in the IR spectrum of the hydrochloride salt compared to the free base (Methyl 5-amino-2-methoxybenzoate) is the presence of the broad N-H⁺ stretching band between 3200-2800 cm⁻¹. In the free base, one would expect two sharp N-H stretching bands for the primary amine (-NH₂) at around 3400-3300 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique. The spectrum is expected to show the molecular ion of the free base.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation | Rationale |

| 182.08 | [M+H]⁺ | The molecular ion of the free base (Methyl 5-amino-2-methoxybenzoate, MW = 181.19) plus a proton. This is expected to be the base peak. |

| 151.06 | [M+H - OCH₃]⁺ | Loss of a methoxy radical from the molecular ion. |

| 122.06 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy group. |

Self-Validating System: The combination of the molecular ion at m/z 182 and the characteristic fragmentation patterns provides a high degree of confidence in the structural assignment.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

-

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the solid directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

The following diagram illustrates a typical workflow for the spectroscopic analysis of a research compound.

Sources

The Lynchpin of Innovation: A Technical Guide to the Medicinal Chemistry Applications of Methyl 5-amino-2-methoxybenzoate Hydrochloride

In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of available building blocks, Methyl 5-amino-2-methoxybenzoate hydrochloride emerges as a compound of significant interest. Its unique trifunctional architecture—an aromatic amine, a methoxy group, and a methyl ester—presents a versatile platform for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the potential applications of this compound, offering a technical roadmap for researchers, scientists, and drug development professionals.

Core Attributes of a Versatile Scaffold

This compound is a stable, crystalline solid that serves as an excellent starting point for complex molecular syntheses.[1][2] Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. A comprehensive understanding of its physicochemical properties is crucial for its effective utilization in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 22802-67-1 (free base) | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ • HCl | Inferred |

| Molecular Weight | 217.65 g/mol | Inferred |

| Appearance | Pale yellow liquid or solid | [1][2] |

| Purity | ≥ 98% (GC) | [2] |

| Boiling Point | > 327 °C (760 mmHg) | [2] |

| Storage | 2-8 °C, sealed in dry, dark place | [1] |

| Solubility | Slightly soluble in water | [3][4] |

Table 1: Physicochemical Properties of Methyl 5-amino-2-methoxybenzoate.

The strategic placement of the amino, methoxy, and methyl ester groups on the benzene ring dictates its reactivity and potential for derivatization. The amino group serves as a key nucleophile or a site for diazotization, the methoxy group influences the electronic properties of the ring and can be a site for demethylation, and the methyl ester is readily converted to amides, hydrazides, or other carboxylic acid derivatives.

A Gateway to Privileged Scaffolds: Synthetic Transformations

The true potential of this compound lies in its ability to be transformed into a variety of "privileged scaffolds" – molecular frameworks that are known to bind to multiple biological targets. The following diagram illustrates the central role of this compound as a versatile starting material.

Figure 1: this compound as a central building block for diverse therapeutic agents.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The most direct and widely utilized transformation of Methyl 5-amino-2-methoxybenzoate is the formation of amide bonds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines using standard coupling reagents. Alternatively, the ester can be directly converted to an amide via aminolysis.

Experimental Protocol: General Amide Coupling via Carboxylic Acid Intermediate

-

Saponification: Dissolve this compound in a mixture of methanol and water. Add an excess of a strong base (e.g., NaOH or KOH) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Acidification: Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~3-4 to precipitate the 5-amino-2-methoxybenzoic acid.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

-

Amide Coupling: To a solution of the resulting carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

-

Amine Addition: Add the desired amine to the reaction mixture and stir at room temperature until the reaction is complete.

-

Work-up and Purification: Perform an aqueous work-up to remove excess reagents and purify the crude product by column chromatography or recrystallization.

This straightforward protocol allows for the generation of large libraries of amide derivatives for structure-activity relationship (SAR) studies.

Synthesis of Heterocyclic Scaffolds

The amino group of Methyl 5-amino-2-methoxybenzoate provides a reactive handle for the construction of various heterocyclic systems. Condensation reactions with dicarbonyl compounds, for instance, can lead to the formation of benzodiazepines, quinoxalines, or other fused ring systems that are prevalent in medicinally active compounds.

Potential Therapeutic Applications: Learning from Isomers and Analogs

While direct examples of marketed drugs derived from Methyl 5-amino-2-methoxybenzoate are not abundant in the public domain, the therapeutic applications of its isomers and structurally related compounds provide a strong rationale for its potential in several key areas.

Kinase Inhibitors for Oncology

The anilinic scaffold is a cornerstone of many kinase inhibitors. For example, the multi-kinase inhibitor Lenvatinib, used in the treatment of various cancers, is synthesized from a scaffold structurally similar to Methyl 4-amino-2-methoxybenzoate. The amino group of these scaffolds is often acylated to form a quinoline or quinazoline ring system, which is a common feature of ATP-competitive kinase inhibitors. The methoxy substituent can play a crucial role in modulating solubility and metabolic stability.

GPCR Ligands for CNS Disorders

Derivatives of aminobenzoic acids are well-represented as ligands for G-protein coupled receptors (GPCRs). For instance, Methyl 2-methoxy-5-aminosulfonyl benzoate is a key intermediate in the synthesis of the antipsychotic drug Sulpiride.[3] This suggests that derivatives of Methyl 5-amino-2-methoxybenzoate could be explored as potential ligands for dopamine and serotonin receptors, which are important targets for treating a range of neurological and psychiatric disorders.

Anti-inflammatory and Analgesic Agents

The initial search results strongly suggest the utility of Methyl 5-amino-2-methoxybenzoate in the development of anti-inflammatory and analgesic medications.[1] The aminobenzoate scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-modulating compounds. Derivatization of the amino and carboxylate groups can lead to compounds with improved potency and selectivity for targets such as cyclooxygenase (COX) enzymes or other inflammatory mediators.

The Role of Bioisosteric Replacement in Drug Design

In medicinal chemistry, the concept of bioisosteric replacement is a powerful tool for optimizing lead compounds. Methyl 5-amino-2-methoxybenzoate can be strategically employed as a bioisostere for other substituted aniline or benzoic acid fragments in known drug molecules. This approach can lead to new chemical entities with improved pharmacokinetic profiles, enhanced target affinity, or reduced off-target effects.

Figure 2: The strategic use of Methyl 5-amino-2-methoxybenzoate in bioisosteric replacement for lead optimization.

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block for medicinal chemistry. Its trifunctional nature allows for the facile synthesis of a wide range of derivatives, providing access to privileged chemical space. While its direct application in marketed drugs may be less documented than its isomers, the strong evidence from structurally related compounds underscores its significant potential in the discovery of novel kinase inhibitors, GPCR ligands, and anti-inflammatory agents. As drug discovery continues to demand innovative molecular scaffolds, the strategic application of this compound is poised to play a crucial role in the development of the next generation of therapeutics.

References

-

Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

-

PubChem. Methyl 2-amino-5-methoxybenzoate | C9H11NO3 | CID 13052275. [Link]

-

PubChem. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574. [Link]

Sources

Safety and handling precautions for Methyl 5-amino-2-methoxybenzoate hydrochloride

An In-Depth Technical Guide to the Safe Handling of Methyl 5-amino-2-methoxybenzoate Hydrochloride

This guide provides comprehensive safety and handling protocols for this compound, a key intermediate in pharmaceutical and chemical synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity. The protocols herein are designed as self-validating systems, grounded in authoritative data to foster trustworthiness and expertise in the laboratory.

Section 1: Compound Identification and Properties

Methyl 5-amino-2-methoxybenzoate is a versatile organic compound featuring amino, methoxy, and methyl ester functional groups, which contribute to its utility as a building block for more complex molecules.[1] This guide focuses on its hydrochloride salt form. While sharing the core reactivity of the free base, the hydrochloride salt exhibits distinct physical properties, such as altered solubility and potentially increased corrosive or irritant potential.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | - |

| Synonyms (Free Base) | 5-Amino-2-methoxy-benzoic acid methyl ester | [1] |

| CAS Number (Free Base) | 22802-67-1 | [1] |

| Molecular Formula (Free Base) | C₉H₁₁NO₃ | [1] |

| Molecular Weight (Free Base) | 181.19 g/mol | [1] |

| Appearance | Pale yellow to brown solid, liquid, or semi-solid | [1] |

| Solubility | Slightly soluble in water | [2] |

| Storage Temperature | 2-8°C recommended |[1] |

Section 2: Hazard Identification and GHS Classification

Understanding the inherent hazards of a chemical is the foundation of safe handling. Methyl 5-amino-2-methoxybenzoate and its salt are classified under the Globally Harmonized System (GHS) primarily as irritants. The aromatic amine moiety is a common structural alert for such properties.

Table 2: GHS Hazard Classification

| Pictogram | Signal Word | Hazard Code | Hazard Statement | Source(s) |

|---|

|

| Warning | H302 | Harmful if swallowed |[3] | | | | H315 | Causes skin irritation |[4] | | | | H319 | Causes serious eye irritation |[4] | | | | H335 | May cause respiratory irritation |[4] |Toxicological Profile:

-

Skin and Eye Irritation: Direct contact can cause inflammation, redness, and discomfort.[5] Prolonged exposure may exacerbate pre-existing conditions like dermatitis.[5]

-

Respiratory Irritation: Inhalation of dust or aerosols can irritate the mucous membranes and respiratory tract, leading to coughing and discomfort.[5]

-

Ingestion: The compound is classified as harmful if swallowed, potentially causing systemic effects.[3]

Section 3: The Hierarchy of Controls: Engineering Safeguards and PPE

Effective safety management prioritizes the elimination or control of hazards at their source. Personal Protective Equipment (PPE) is the final line of defense, to be used after all other control measures have been implemented.

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound that could generate dust or aerosols must be performed inside a certified chemical fume hood.[6] This is the primary method for preventing respiratory exposure.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors and to maintain a safe working environment.[7]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of appropriate PPE is critical for preventing direct contact.[8]

-

Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 standards.[9] A face shield should be worn over goggles whenever there is a significant risk of splashing.[9]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., disposable nitrile) are mandatory.[9] Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.[10]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect skin and personal clothing.[9]

-

-

Respiratory Protection: When engineering controls are not sufficient (e.g., during a large spill cleanup), a NIOSH-approved air-purifying respirator with the appropriate cartridges is required.[8][9]

Protocol: PPE Donning and Doffing Sequence

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Caption: Correct sequence for donning and doffing PPE.

Section 4: Standard Operating Procedures for Handling and Storage

Routine Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment and PPE.

-

Weighing: Weigh the solid compound on weighing paper or in a tared container within the fume hood to minimize the release of dust.

-

Transfer: Use a spatula for solid transfers. If making a solution, add the solid slowly to the solvent to avoid splashing.

-

Post-Handling: After use, tightly seal the container.[3] Decontaminate any affected surfaces and equipment.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the task and before leaving the laboratory.[6][11]

Storage Protocol

Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.[12]

-

Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and dark place.[3] A recommended temperature range is 2-8°C.[1] The storage area should be well-ventilated and secure, accessible only to authorized personnel.[3][7]

-

Container: Use containers made of compatible materials such as high-density polyethylene (HDPE) or glass.[7]

-

Segregation: Chemical segregation is critical. Store this compound away from incompatible materials.[13]

Caption: Storage incompatibility diagram.

Section 5: Emergency Procedures

Rapid and correct response during an emergency is vital.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[11]

-

Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical advice.[3][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]

-

Ingestion: Rinse the mouth thoroughly with water. Drink one or two glasses of water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][11]

Accidental Release (Spill) Protocol

For a small-scale laboratory spill:

Caption: Step-by-step workflow for spill response.

Fire-Fighting Measures

-

Extinguishing Media: Use dry sand, dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[3]

-

Specific Hazards: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).

Section 6: Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

-

Collection: Collect waste this compound and any contaminated materials (e.g., absorbent from spills, used gloves) in a designated, sealed, and clearly labeled hazardous waste container.[14]

-

Classification: Waste generators are responsible for correctly classifying the waste according to local, regional, and national regulations.[14]

-

Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this chemical down the drain or in general trash.[3][6]

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- Methyl 2-amino-5-methoxybenzoate | CAS#:2475-80-1 | Chemsrc. (2025). Chemsrc.

- Personal Protective Equipment (PPE) - CHEMM. CHEMM.

- Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency.

- Methyl 5-amino-2-methoxybenzoate | 22802-67-1 - Sigma-Aldrich. Sigma-Aldrich.

- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.

- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022).

- Recommended PPE to handle chemicals - Bernardo Ecenarro. Bernardo Ecenarro.

- Storage of Laboratory Chemicals: Research Safety - Protect IU. Indiana University.

- Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial.

- Methyl 2-amino-5-methoxybenzoate | 2475-80-1 - Sigma-Aldrich. Sigma-Aldrich.

- Methyl 2-amino-5-methoxybenzoate | C9H11NO3 | CID 13052275 - PubChem.

- 5-Amino-2-methoxy-benzoic acid methyl ester - Chem-Impex.

- Recommended Procedures for the Safe Storage of Chemicals in Laboratories - Towson University. Towson University.

- Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories - Safety Office. University of St Andrews.

- Guidance on Safe Storage of Chemicals in Labor

- METHYL 2-AMINO-5-METHOXYBENZOATE | 2475-80-1 - ChemicalBook. (2025). ChemicalBook.

- 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS - Loba Chemie. (2018). Loba Chemie.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- 2-Amino-5-methylbenzoic Acid - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- SAFETY DATA SHEET - Fisher Scientific. (2014). Fisher Scientific.

- 5-aMino-2-Methoxy-4-Methylbenzoic acid SDS, 70752-50-0 Safety D

- Methyl 4-amino-2-methoxybenzoate - SAFETY D

- Methyl 2-formyl-5-methoxybenzoate-SDS-MedChemExpress. (2025). MedChemExpress.

- 2-Chloroethyl ethyl sulfide - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- Methyl 2-amino-5-methoxybenzoate, 96% 250 mg | Buy Online - Thermo Fisher Scientific. Thermo Fisher Scientific.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. METHYL 2-AMINO-5-METHOXYBENZOATE | 2475-80-1 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Methyl 2-amino-5-methoxybenzoate | C9H11NO3 | CID 13052275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Methyl 2-amino-5-methoxybenzoate | CAS#:2475-80-1 | Chemsrc [chemsrc.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. hazmatschool.com [hazmatschool.com]

- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 11. lobachemie.com [lobachemie.com]

- 12. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 13. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 14. fishersci.com [fishersci.com]

Navigating the Procurement of Methyl 5-amino-2-methoxybenzoate Hydrochloride: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and professionals in drug development, the procurement of key chemical intermediates is a critical step that underpins the success of their work. This in-depth technical guide provides a comprehensive overview of the commercial landscape for Methyl 5-amino-2-methoxybenzoate hydrochloride, a valuable building block in the synthesis of various pharmaceutical compounds. This guide addresses common points of confusion, outlines key quality considerations, and provides a survey of commercial suppliers to empower informed purchasing decisions.

Introduction: The Utility of this compound

This compound is a substituted aniline derivative with functional groups that make it a versatile reagent in organic synthesis. The presence of an amino group, a methoxy group, and a methyl ester on the benzene ring allows for a variety of chemical transformations. Its hydrochloride salt form often provides improved stability and handling characteristics compared to the free base. In the realm of pharmaceutical research, this compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the preparation of inhibitors for enzymes such as histone deacetylases (HDACs), which are targets in cancer therapy.[1]

Decoding the CAS Number: A Point of Critical Clarification

A significant challenge in sourcing this compound is the presence of multiple Chemical Abstracts Service (CAS) numbers associated with it and its free base. This ambiguity can lead to the procurement of the wrong compound, causing delays and consuming valuable resources.

-

CAS 99450-55-2: This is the most consistently and reliably used CAS number for This compound . Researchers should prioritize this identifier when searching for and ordering the hydrochloride salt.

-

CAS 22802-67-1: This CAS number corresponds to the free base , Methyl 5-amino-2-methoxybenzoate. While structurally related, the absence of the hydrochloride salt can affect its physical and chemical properties, including solubility and stability.

-

CAS 64969-57-1: This CAS number is occasionally associated with the hydrochloride salt but is not in wide use by major commercial suppliers. To avoid ambiguity, it is recommended to use CAS 99450-55-2.

This distinction is paramount. The hydrochloride salt is generally a more stable, crystalline solid, which can be easier to handle and weigh accurately than the free base. Its solubility profile will also differ, a critical consideration for reaction setup.

Commercial Suppliers and Product Specifications

A survey of the chemical supplier landscape reveals several sources for this compound. However, the level of detail regarding product specifications can vary significantly. Below is a comparative table of offerings from several suppliers.

| Supplier | CAS Number | Purity Specification | Available Quantities | Additional Information |

| ChemExpress | 99450-55-2 | >98% | 5g, 10g, 50g | Offers larger quantities upon inquiry. |

| BLD Pharmatech | 99450-55-2 | 96% | Not specified on website | Listed on ChemBuyersGuide. |

| CymitQuimica | 99450-55-2 | Not specified on website | Inquiry-based | Provides molecular formula and weight.[2] |

| Glentham Life Sciences | Not explicitly listed | - | - | - |

| Biosynth | Not explicitly listed | - | - | - |

Note: The purity specifications provided are often general statements. It is imperative for researchers to obtain a lot-specific Certificate of Analysis (CoA) to understand the precise quality of the material.

The Critical Role of the Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document for ensuring the quality and identity of a purchased chemical. Researchers should never assume that a product meets their requirements based on the supplier's website alone. A comprehensive CoA for this compound should include the following:

-

Identification: Confirmation of the chemical name, CAS number, and molecular formula.

-

Purity: The percentage purity of the compound, determined by a specific analytical method.

-

Analytical Methods: The techniques used to determine purity. For this compound, common methods would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

-

Appearance: A description of the physical state (e.g., white to off-white powder).

-

Solubility: Information on the solubility in common laboratory solvents.

-

Date of Analysis and Lot Number: To ensure the data is current and traceable to a specific batch of the product.

Below is a diagram illustrating the key components of a robust quality control workflow for a chemical intermediate like this compound.

Caption: A simplified reaction scheme for the synthesis of the target compound.

Potential impurities arising from this process could include:

-

Unreacted Starting Material: Residual 5-amino-2-methoxybenzoic acid.

-

Byproducts of the Reagents: For example, if using thionyl chloride, residual sulfur-containing compounds might be present.

-

Over-alkylation or other side-reaction products.

The presence of such impurities can interfere with subsequent reactions, making the information on the CoA crucial for troubleshooting and ensuring the reproducibility of experimental results.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a fume hood to avoid inhalation of any dust. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

Conclusion and Recommendations

The successful procurement of this compound for research and drug development hinges on careful attention to detail, particularly concerning the CAS number and the thorough evaluation of product quality through a Certificate of Analysis.

Key Recommendations for Researchers:

-

Verify the CAS Number: Use CAS 99450-55-2 when searching for and ordering this compound.

-

Demand a Certificate of Analysis: Always request a lot-specific CoA from the supplier before or at the time of purchase.

-

Evaluate the CoA Thoroughly: Scrutinize the CoA for purity, the analytical methods used, and the date of analysis.

-

Consider In-house Verification: For critical applications, consider performing in-house analytical tests to verify the identity and purity of the received material.

-

Maintain Proper Storage and Handling: Follow the supplier's recommendations for storage and consult the SDS for safe handling procedures.

By adhering to these guidelines, researchers can ensure the quality and reliability of their starting materials, paving the way for more robust and reproducible scientific outcomes.

References

-

Comparative Structure-Based Virtual Screening Utilizing Optimized AlphaFold Model Identifies Selective HDAC11 Inhibitor. National Institutes of Health. [Link]

-

This compound, 96% Purity... IndiaMART. [Link]

-

Comparative Structure-Based Virtual Screening Utilizing Optimized AlphaFold Model Identifies Selective HDAC11 Inhibitor. ResearchGate. [Link]

-

This compound for Sale, Find... Chemical Trading. [Link]

-

CAS 99450-55-2|this compound. ChemExpress. [Link]

-

Molecular modeling and design of selective histone deacetylase 11 (HDAC11) inhibitors. Universität Halle. [Link]

Sources

Methodological & Application

The Synthetic Utility of Methyl 5-amino-2-methoxybenzoate Hydrochloride in the Generation of Bioactive Molecules: Application Notes and Protocols

Introduction

Methyl 5-amino-2-methoxybenzoate hydrochloride is a versatile and highly functionalized aromatic building block that serves as a cornerstone in the synthesis of a diverse array of bioactive compounds. Its strategic placement of an amino group, a methoxy substituent, and a methyl ester on a benzene ring offers multiple avenues for chemical elaboration, making it a prized starting material for researchers in medicinal chemistry and drug development. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed experimental protocols and the scientific rationale behind the methodological choices. We will delve into key transformations such as amide bond formation, palladium-catalyzed cross-coupling reactions, and the construction of heterocyclic scaffolds, all of which are pivotal in the journey from a simple building block to a potential therapeutic agent.

Physicochemical Properties and Reactivity Profile